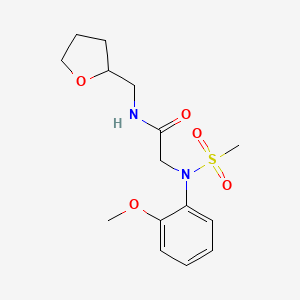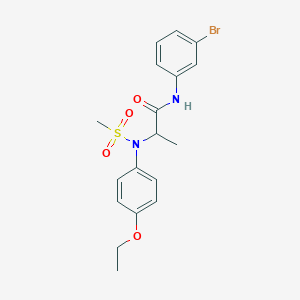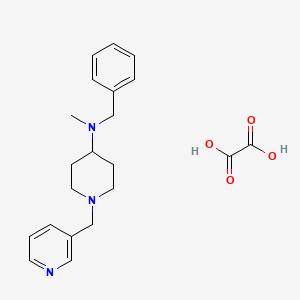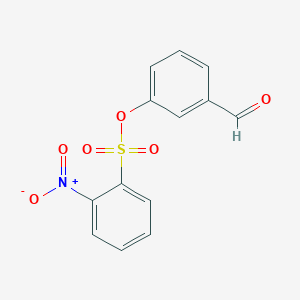![molecular formula C17H20N2O4S2 B3969763 4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide
Descripción general
Descripción
4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as Methylthioninocarbonyl Nitrobenzenesulfonamide (MTNB), is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential as a medicinal compound. MTNB has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MTNB is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. MTNB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects
MTNB has been found to exhibit various biochemical and physiological effects. Studies have shown that MTNB induces apoptosis in cancer cells by activating the caspase cascade. MTNB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, MTNB has been found to inhibit the replication of HIV-1 by inhibiting the activity of reverse transcriptase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTNB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Additionally, MTNB has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development. However, MTNB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, MTNB has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on MTNB. One potential area of research is the development of MTNB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, more research is needed to determine the safety and efficacy of MTNB in vivo. Further studies are also needed to elucidate the mechanism of action of MTNB and to identify potential targets for drug development. Finally, more research is needed to determine the potential of MTNB as a tool for studying cellular processes.
Aplicaciones Científicas De Investigación
MTNB has been extensively studied for its potential as a medicinal compound. It has been found to exhibit promising anticancer, antiviral, and antibacterial properties. Studies have shown that MTNB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. MTNB has also been found to exhibit antiviral activity against HIV-1 and herpes simplex virus type-1. Additionally, MTNB has shown antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-methyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-4-3-5-15(10-13)12-24-9-8-18-25(22,23)16-7-6-14(2)17(11-16)19(20)21/h3-7,10-11,18H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDHBOAOFIEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)


![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)


![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)

![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione](/img/structure/B3969783.png)